Cycloheptanecarbonitrile

Description

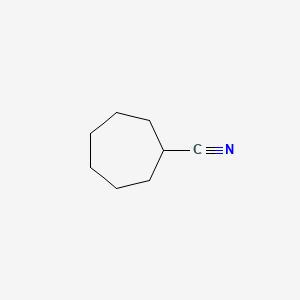

Structure

3D Structure

Properties

IUPAC Name |

cycloheptanecarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N/c9-7-8-5-3-1-2-4-6-8/h8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIZRDFICGGONJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50186404 | |

| Record name | Cycloheptanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32730-85-1 | |

| Record name | Cycloheptanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32730-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycloheptanecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032730851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cycloheptanecarbonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84183 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cycloheptanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cycloheptanecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Cycloheptanecarbonitrile: Properties, Structure, and Synthetic Utility

Abstract

Cycloheptanecarbonitrile, also known as cycloheptyl cyanide, is a seven-membered alicyclic nitrile that serves as a valuable intermediate in organic synthesis. Its unique combination of a flexible seven-membered carbocyclic ring and a reactive nitrile functional group makes it a versatile building block for the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and materials science. This guide provides a comprehensive overview of the core chemical properties, molecular structure, spectroscopic signature, synthesis, and reactivity of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a liquid at room temperature with properties influenced by its seven-carbon ring and polar nitrile group. The accurate characterization of these properties is fundamental for its application in synthetic chemistry, guiding decisions on reaction conditions, purification methods, and safe handling.

A summary of its key physicochemical data is presented below:

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₃N | PubChem[1] |

| Molecular Weight | 123.20 g/mol | PubChem[1] |

| CAS Number | 32730-85-1 | PubChem[1] |

| Appearance | Liquid | N/A |

| Boiling Point | Not explicitly found, but related compounds suggest it is >150°C | N/A |

| Density | Not explicitly found | N/A |

| Solubility | Expected to be slightly soluble in water, soluble in organic solvents | N/A |

| Refractive Index | Not explicitly found | N/A |

Note: Specific experimental values for properties like boiling point and density were not available in the searched literature. Values can be estimated based on similar cycloalkane carbonitriles but should be determined experimentally for precise applications.

Molecular Structure and Spectroscopic Analysis

The structure of this compound is defined by a flexible cycloheptane ring attached to a linear nitrile group (-C≡N). The seven-membered ring is not planar and exists in a dynamic equilibrium of several conformers, primarily twist-chair and chair conformations, to minimize steric and torsional strain. This conformational flexibility can influence its reactivity and interaction with other molecules.

Caption: 2D representation of this compound's chemical structure.

Spectroscopic Signature

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

-

Infrared (IR) Spectroscopy : The most characteristic feature in the IR spectrum is the sharp, medium-intensity absorption band corresponding to the nitrile group (C≡N) stretching vibration, typically found around 2240-2260 cm⁻¹. The spectrum also displays C-H stretching vibrations for the cycloalkane ring just below 3000 cm⁻¹.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is complex due to the conformational flexibility of the seven-membered ring. It typically shows a series of broad, overlapping multiplets in the aliphatic region (approx. 1.40-1.80 ppm) corresponding to the methylene (-CH₂) protons of the ring. A distinct multiplet, shifted slightly downfield (approx. 2.5-2.8 ppm), corresponds to the single methine proton (-CH) directly attached to the electron-withdrawing nitrile group.[2]

-

¹³C NMR : The carbon NMR spectrum will show a signal for the nitrile carbon in the 120-125 ppm range. The methine carbon attached to the nitrile group appears around 30-40 ppm, while the various methylene carbons of the ring will produce several signals in the 25-35 ppm range.[2]

-

-

Mass Spectrometry (MS) : Electron-impact mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 123). Fragmentation patterns would involve the loss of the nitrile group and fragmentation of the cycloheptane ring.

Synthesis and Purification

While multiple synthetic routes to cycloalkanecarbonitriles exist, a common and reliable method involves the nucleophilic substitution of a cycloheptyl halide or sulfonate with a cyanide salt. The Williamson ether synthesis-analogous reaction using an alkali cyanide is a foundational method.[3]

Example Synthetic Protocol: Nucleophilic Substitution

This protocol describes the synthesis of this compound from cycloheptyl bromide.

Core Reaction: Cycloheptyl-Br + NaCN → Cycloheptyl-CN + NaBr

Step-by-Step Methodology:

-

Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer. The apparatus is flushed with an inert gas (e.g., nitrogen or argon).

-

Reagents: Sodium cyanide (NaCN) is dissolved in a suitable polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

Reaction: Cycloheptyl bromide is added dropwise to the stirred solution of NaCN at room temperature.

-

Heating: The reaction mixture is heated to a moderate temperature (e.g., 80-100 °C) and maintained for several hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: After cooling, the reaction mixture is poured into water and extracted with an organic solvent like diethyl ether or ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield pure this compound.

Sources

An In-depth Technical Guide to the Physical Properties of Cycloheptanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the key physical and spectral properties of Cycloheptanecarbonitrile (C₈H₁₃N), a crucial intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Understanding these properties is paramount for its effective handling, characterization, and application in research and development. This document moves beyond a simple recitation of data, offering insights into the experimental context and the scientific principles underpinning the described methodologies.

Core Molecular and Physical Characteristics

This compound, also known as cycloheptyl cyanide, is a cyclic aliphatic nitrile. Its molecular structure consists of a seven-membered carbon ring with a nitrile (-C≡N) functional group attached.

Table 1: Fundamental Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₃N | PubChem[1] |

| Molecular Weight | 123.20 g/mol | PubChem[1] |

| CAS Number | 32730-85-1 | PubChem[1] |

| Boiling Point | No information available | Fisher Scientific[2] |

| Melting Point | No information available | N/A |

| Density | No information available | Fisher Scientific[2] |

| Refractive Index | No information available | Fisher Scientific[2] |

Experimental Determination of Physical Properties: A Methodological Overview

The following section outlines the standard, field-proven protocols for determining the key physical properties of liquid compounds like this compound. The causality behind these experimental choices is emphasized to ensure robust and reliable data generation.

Boiling Point Determination

The boiling point is a critical parameter for purification by distillation and for assessing the volatility of a compound.

Experimental Workflow: Boiling Point Determination via Distillation

Caption: Workflow for Boiling Point Determination.

Density Measurement

Density is an essential property for solvent selection, reaction concentration calculations, and quality control.

Experimental Protocol: Density Determination using a Pycnometer

-

Cleaning and Drying: Thoroughly clean a pycnometer of known volume with a suitable solvent (e.g., acetone) and dry it completely.

-

Tare Weight: Accurately weigh the empty, dry pycnometer.

-

Sample Filling: Fill the pycnometer with this compound, ensuring no air bubbles are trapped. The temperature of the sample should be recorded.

-

Final Weight: Weigh the filled pycnometer.

-

Calculation: The density is calculated by dividing the mass of the sample (filled weight - empty weight) by the known volume of the pycnometer.

Refractive Index Measurement

The refractive index is a sensitive measure of purity and can be used for the identification of substances.

Experimental Protocol: Refractive Index Measurement using an Abbe Refractometer

-

Calibration: Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

-

Sample Application: Apply a few drops of this compound to the prism of the refractometer.

-

Measurement: Close the prism and allow the temperature to stabilize. Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Reading: Read the refractive index value from the scale. Record the measurement temperature.

Spectroscopic Characterization

Spectroscopic analysis provides detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: While a specific spectrum for this compound is not publicly available, the expected proton NMR spectrum would show a complex multiplet in the aliphatic region (approximately 1.0-3.0 ppm) corresponding to the cycloheptyl ring protons. The proton on the carbon bearing the nitrile group would likely appear as a distinct multiplet at a slightly downfield chemical shift.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon environments. PubChem indicates the availability of a ¹³C NMR spectrum for this compound.[1] Generally, the nitrile carbon (C≡N) is expected to resonate in the range of 110-125 ppm. The carbons of the cycloheptyl ring would appear in the aliphatic region (typically 20-45 ppm).

Experimental Workflow: NMR Sample Preparation and Analysis

Caption: General Workflow for NMR Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be expected at an m/z of 123. Common fragmentation pathways would likely involve the loss of the nitrile group and cleavage of the cycloheptyl ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. PubChem indicates the availability of an FTIR spectrum for this compound.[1] The key characteristic absorption band for the nitrile group (-C≡N) is expected in the region of 2220-2260 cm⁻¹. The spectrum would also show C-H stretching vibrations for the cycloheptane ring at approximately 2850-2950 cm⁻¹ and C-H bending vibrations around 1450 cm⁻¹.

Safety and Handling

As a nitrile-containing compound, this compound requires careful handling.

Table 2: GHS Hazard Information for this compound

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Source: Fisher Scientific[2]

Safe Handling Practices:

-

Engineering Controls: Work in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Do not eat, drink, or smoke when handling this compound.

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[2]

Logical Relationship: Hazard Mitigation

Caption: Relationship between Hazards and Control Measures.

Conclusion

This technical guide has synthesized the available physical and spectral data for this compound, while also providing a framework of established experimental protocols for the determination of key properties. For professionals in drug development and chemical research, a thorough understanding and experimental verification of these characteristics are essential for ensuring the quality, safety, and efficacy of their work. The provided methodologies and safety guidelines serve as a foundation for the competent and responsible use of this important chemical intermediate.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

A Comprehensive Spectroscopic Guide to Cycloheptanecarbonitrile: Elucidating Structure Through NMR, IR, and MS Analysis

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of molecular entities is paramount. Cycloheptanecarbonitrile, a seven-membered carbocycle bearing a nitrile functional group, presents a unique structural motif of interest in medicinal chemistry and materials science. Its conformational flexibility and the electronic nature of the nitrile group impart specific spectroscopic characteristics that, when properly interpreted, provide a detailed molecular portrait. This guide offers an in-depth exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, providing researchers, scientists, and drug development professionals with a robust framework for its identification and characterization.

The following sections will delve into the theoretical underpinnings and practical aspects of each spectroscopic technique as applied to this compound. We will not only present the expected spectral data but also rationalize the underlying principles that govern the observed chemical shifts, vibrational frequencies, and fragmentation patterns. This approach is designed to empower the reader with the expertise to not just recognize a spectral pattern, but to understand its origin, thereby fostering a deeper level of scientific inquiry.

Molecular Structure of this compound

To appreciate the spectroscopic data, a foundational understanding of the molecule's structure is essential. This compound consists of a seven-membered cycloalkane ring with a nitrile (-C≡N) group attached to one of the carbon atoms. The cycloheptane ring is not planar and exists in a dynamic equilibrium of several conformers, with the twist-chair conformation being one of the most stable. This conformational heterogeneity can influence the magnetic environments of the protons and carbons, potentially leading to broadened signals in NMR spectroscopy.

Caption: 2D representation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information about its structure.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound is expected to be complex due to the conformational mobility of the seven-membered ring and the presence of multiple, chemically similar methylene (-CH₂) groups.

Expected ¹H NMR Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 2.5 - 2.7 | Multiplet | 1H | α-CH |

| ~ 1.5 - 1.9 | Multiplet | 12H | Cycloheptyl -CH₂- |

Interpretation and Rationale:

-

α-Proton (α-CH): The single proton on the carbon bearing the nitrile group is expected to be the most downfield signal. The electron-withdrawing nature of the nitrile group deshields this proton, shifting its resonance to a lower field (~2.5 - 2.7 ppm). Its multiplicity will be a complex multiplet due to coupling with the adjacent methylene protons.

-

Cycloheptyl Protons (-CH₂-): The remaining twelve protons of the cycloheptane ring will give rise to a series of overlapping multiplets in the upfield region (~1.5 - 1.9 ppm), which is characteristic of cycloalkanes.[1] The conformational fluxionality of the ring at room temperature is likely to broaden these signals, making individual assignments challenging without the aid of two-dimensional NMR techniques.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms.

Expected ¹³C NMR Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~ 120 - 125 | -C≡N |

| ~ 30 - 40 | α-CH |

| ~ 25 - 30 | Cycloheptyl -CH₂- |

Interpretation and Rationale:

-

Nitrile Carbon (-C≡N): The carbon of the nitrile group is sp-hybridized and characteristically resonates in the 120-125 ppm region.[2] This distinct chemical shift is a key identifier for the nitrile functionality.

-

α-Carbon (α-CH): The carbon atom directly attached to the nitrile group will be shifted downfield relative to the other ring carbons due to the inductive effect of the nitrile.

-

Cycloheptyl Carbons (-CH₂-): The remaining sp³ hybridized carbons of the cycloheptane ring will appear in the upfield region, typically between 25 and 30 ppm. Due to the ring's symmetry and conformational averaging, some of these carbons may be chemically equivalent or have very similar chemical shifts, potentially leading to fewer than seven distinct signals for the ring carbons. A study on cyclohexanecarbonitriles has shown that the stereochemical orientation of the nitrile group (axial vs. equatorial) can influence the chemical shift of the nitrile carbon, a phenomenon that may also be observable in the cycloheptane system.[3]

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures data integrity and reproducibility.

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups in a molecule. In this compound, the nitrile group provides a distinct and easily identifiable absorption band.

Expected IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2240 - 2260 | Medium, Sharp | C≡N stretch |

| ~ 2850 - 2950 | Strong, Sharp | C-H stretch (sp³) |

| ~ 1450 - 1470 | Medium | CH₂ bend |

Interpretation and Rationale:

-

Nitrile Stretch (C≡N): The triple bond of the nitrile group gives rise to a characteristic, sharp absorption band in the 2240-2260 cm⁻¹ region.[4] This peak is often of medium intensity and is a reliable indicator of the presence of a nitrile.

-

sp³ C-H Stretch: The numerous C-H bonds of the cycloheptane ring will result in strong, sharp absorption bands in the 2850-2950 cm⁻¹ range, which is typical for alkanes.

-

CH₂ Bend: The scissoring or bending vibration of the methylene groups in the ring will produce a medium intensity band around 1450-1470 cm⁻¹.

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)

ATR is a common and convenient method for obtaining IR spectra of liquid samples.

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum to remove interferences from atmospheric water and carbon dioxide.

-

Sample Application: Place a small drop of this compound onto the center of the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify and label the key absorption bands in the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure. For this compound (C₈H₁₃N), the molecular weight is 123.20 g/mol .

Expected Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Putative Fragment | Comments |

| 123 | [C₈H₁₃N]⁺˙ | Molecular Ion (M⁺˙) |

| 122 | [C₈H₁₂N]⁺ | Loss of a hydrogen radical (M-1) |

| 96 | [C₆H₁₀N]⁺ | Loss of ethylene (C₂H₄) from the ring |

| 82 | [C₅H₈N]⁺ | Further fragmentation of the ring |

| 55 | [C₄H₇]⁺ | Cleavage of the cycloheptyl ring |

Interpretation and Rationale:

-

Molecular Ion (M⁺˙): The peak corresponding to the intact molecule minus one electron will be observed at m/z 123. The intensity of this peak can vary depending on the stability of the molecular ion.

-

Fragmentation Pathways: Under electron ionization, the cycloheptane ring is prone to fragmentation. A common fragmentation pathway for cycloalkanes is the loss of small, stable neutral molecules like ethylene (mass 28). Therefore, a significant peak at m/z 96 (123 - 27, for C₂H₃ radical loss, or rearrangement followed by C₂H₄ loss) is anticipated. Further fragmentation of the ring would lead to smaller charged fragments. The loss of a hydrogen radical to give a peak at m/z 122 is also a common feature.

Caption: Plausible fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS)

Gas chromatography coupled with mass spectrometry is a standard method for the analysis of volatile compounds like this compound.

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector at a temperature of 250°C.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp the temperature at a steady rate (e.g., 10°C/min) to a final temperature (e.g., 250°C).

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: A suitable mass range to include the molecular ion and expected fragments (e.g., m/z 40-200).

-

-

Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound. Extract the mass spectrum for this peak and identify the molecular ion and major fragment ions.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a comprehensive and unambiguous structural confirmation. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework, with the nitrile group imparting characteristic downfield shifts to adjacent nuclei. IR spectroscopy offers a rapid and definitive method for identifying the nitrile functional group through its strong, sharp absorption in the 2240-2260 cm⁻¹ region. Finally, mass spectrometry confirms the molecular weight and provides valuable structural information through predictable fragmentation patterns of the cycloheptyl ring. By understanding the principles behind these spectroscopic techniques and following robust experimental protocols, researchers can confidently identify and characterize this compound, paving the way for its further application in scientific discovery.

References

-

Bernstein, H. J., & Powling, J. (1950). The C≡N Stretching Frequency in the Raman and Infra-Red Spectra of some Nitriles. The Journal of Chemical Physics, 18(7), 1018-1023. [Link]

-

Baranac-Stojanović, M., & Stojanović, M. (2013). ¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507. [Link]

-

Fiveable. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link]

-

University of California, Davis. Standard Operating Procedure for NMR Experiments. [Link]

-

Chemguide. Interpreting C-13 NMR spectra. [Link]

-

Chemistry LibreTexts. 13C NMR Spectroscopy. [Link]

-

LGC Group. Best Practice Guide - for Generating Mass Spectra. [Link]

-

ACD/Labs. A Beginner's Guide to Mass Spectrometry. [Link]

-

Chemguide. Mass Spectra - Fragmentation Patterns. [Link]

-

Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of cyclopentane. [Link]

-

Doc Brown's Chemistry. Mass spectrum of cyclopentane. [Link]

-

University of Oregon. 13C NMR Chemical Shifts. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of cyclohexane. [Link]

-

University of Washington. Notes on NMR Solvents. [Link]

-

National Institute of Standards and Technology. Cyclopentanecarbonitrile. [Link]

-

National Institute of Standards and Technology. Cyclopropanecarbonitrile. [Link]

-

Liu, Y., & Tantillo, D. J. (2014). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. The Journal of organic chemistry, 79(18), 8813–8817. [Link]

-

ChemTube3D. Mass Spectrometry of Cycloalkanes. [Link]

-

ChemAxon. 13C NMR Prediction. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy - 1H NMR Chemical Shifts. [Link]

-

Michigan State University. Mass Spectrometry. [Link]

-

Scripps Research. What is Mass Spectrometry. [Link]

-

University of California, Los Angeles. Infrared Spectroscopy. [Link]

-

Wikipedia. Infrared spectroscopy. [Link]

-

Wikipedia. Mass spectrometry. [Link]

-

YouTube. How To Obtain A Neat IR Spectrum. [Link]

-

ALWSCI. How To Prepare And Run An NMR Sample. [Link]

-

Boston University. Basic NMR Concepts. [Link]

-

University of California, San Diego. Step-by-step procedure for NMR data acquisition. [Link]

-

YouTube. Mass Spectrometry of Cycloalkanes. [Link]

-

YouTube. Mass Fragmentation of Alkane and Cycloalkanes/ Mass spectrometry. [Link]

Sources

Novel Synthetic Routes to Cycloheptanecarbonitrile: A Modern Chemist's Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloheptanecarbonitrile is a valuable chemical intermediate whose seven-membered carbocyclic structure is a key building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The construction of this medium-sized ring appended with a versatile nitrile functionality presents unique synthetic challenges, including ring strain and competing side reactions. This guide moves beyond classical methodologies to provide an in-depth analysis of modern, efficient, and innovative synthetic strategies. We will explore four distinct and powerful routes: a green one-pot synthesis from cycloheptanone, advanced catalytic cyanation of cycloheptyl halides, a proposed ring-expansion strategy from cyclohexanone precursors, and the atom-economical hydrocyanation of cycloheptene. Each section provides a detailed examination of the reaction mechanisms, step-by-step experimental protocols, and critical insights into the rationale behind procedural choices, empowering researchers to select and optimize the ideal route for their specific application.

Route 1: One-Pot Synthesis from Cycloheptanone via Tosylhydrazone

The transformation of readily available cyclic ketones into the corresponding nitriles is a highly sought-after conversion. Modern synthetic chemistry emphasizes processes that are efficient, minimize waste, and reduce the number of intermediate purification steps. A one-pot procedure starting from cycloheptanone, analogous to highly successful methods developed for cyclohexanone, represents a significant advancement in this area.[1][2] This strategy hinges on the in-situ formation and subsequent reaction of a tosylhydrazone intermediate.

Mechanistic Rationale and Workflow

This approach avoids the direct use of highly toxic cyanide salts in the initial step. The ketone is first converted to its N-tosylhydrazone. In the presence of a cyanide source, this intermediate undergoes a Shapiro-type reaction pathway or a related variant. The tosylhydrazone is deprotonated to form a vinyldiazo species, which, upon elimination of nitrogen gas, can generate a vinyl anion. This anion is then trapped by a suitable cyanating agent. Alternatively, related pathways involving diazo intermediates can lead to the desired nitrile.[3][4] The one-pot nature of this process, proceeding from the ketone to the final nitrile without isolation of intermediates, offers significant advantages in terms of operational simplicity and overall yield.[1]

Figure 1: Workflow for the one-pot synthesis of this compound.

Experimental Protocol (Adapted from Cyclohexanone Synthesis)

This protocol is adapted from established procedures for 6-membered rings and serves as a robust starting point for optimization.[3][5][6]

-

Tosylhydrazone Formation: To a solution of cycloheptanone (1.0 equiv.) in ethanol, add p-toluenesulfonylhydrazide (1.1 equiv.).

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Cool the reaction mixture to room temperature. Do not isolate the intermediate.

-

Cyanation Step: To the crude tosylhydrazone mixture, add a suitable cyanide source such as trimethylsilyl cyanide (TMSCN, 1.5 equiv.) and a non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU, 1.5 equiv.) in an aprotic solvent like acetonitrile.

-

Stir the reaction at an elevated temperature (e.g., 60-80 °C) for 12-24 hours, again monitoring by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil via flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure this compound.

Route 2: Catalytic Cyanation of Cycloheptyl Halides

The direct nucleophilic substitution of a halide with a cyanide anion (Sₙ2 reaction) is a classic method for nitrile synthesis.[7] However, for secondary halides like cycloheptyl bromide, this reaction is often plagued by a competing elimination (E2) reaction, leading to the formation of cycloheptene and reducing the overall yield. Modern transition-metal catalysis offers a powerful solution, enabling this transformation under milder conditions with significantly higher efficiency and selectivity.[8][9][10]

Mechanistic Rationale: Copper-Catalyzed Radical Pathway

While palladium catalysis is well-established for aryl halides, copper and nickel catalysts have proven highly effective for alkyl halides.[11][12][13] A novel and effective approach involves a photoinduced, copper-catalyzed process.[8] This method avoids the high temperatures often required for thermal Sₙ2 reactions.

The proposed mechanism involves a single-electron transfer (SET) pathway. A Cu(I)-cyanide complex, upon photoexcitation, becomes a potent reducing agent. It transfers an electron to the cycloheptyl halide, causing its fragmentation into a cycloheptyl radical and a halide anion. This radical is then rapidly trapped by a Cu(II)-cyanide species to form the C-CN bond and regenerate the Cu(I) catalyst, thus completing the cycle.[8][14] This radical-mediated pathway circumvents the traditional energy barrier of the Sₙ2 reaction and suppresses the E2 side reaction.

Figure 2: Proposed catalytic cycle for photoinduced copper-catalyzed cyanation.

Experimental Protocol: Photoinduced Copper-Catalyzed Cyanation

This protocol is based on a general method for the cyanation of unactivated secondary alkyl halides.[8]

-

Reaction Setup: In a quartz reaction vessel, combine cycloheptyl bromide (1.0 equiv.), copper(I) iodide (CuI, 5-10 mol%), and a cyanide source like tetrabutylammonium cyanide (TBACN, 1.5 equiv.).

-

Add a suitable degassed aprotic solvent, such as acetonitrile (CH₃CN).

-

Irradiation: Place the reaction vessel in a photoreactor equipped with a UVC compact fluorescent light bulb (e.g., 254 nm).

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by GC-MS.

-

Work-up: Once the starting material is consumed, dilute the reaction mixture with diethyl ether and water.

-

Separate the layers and extract the aqueous phase with diethyl ether (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography to obtain pure this compound.

Route 3: Proposed Ring Expansion from Cyclohexanone

Ring expansion reactions are elegant strategies for accessing medium-sized rings, which are often challenging to form via direct cyclization.[15] A Tiffeneau–Demjanov type rearrangement provides a logical, albeit multi-step, pathway to convert a six-membered ring into a seven-membered one.[16] This route offers an intellectually creative approach for synthesizing this compound from the inexpensive and readily available starting material, cyclohexanone.

Mechanistic Rationale and Proposed Pathway

The key transformation involves the generation of a carbocation adjacent to the ring, which triggers a rearrangement to expand the ring by one carbon, driven by the relief of ring strain.

-

Cyanohydrin Formation: Cyclohexanone reacts with a cyanide source (e.g., TMSCN or HCN) to form 1-hydroxycyclohexanecarbonitrile.

-

Amine Formation: The hydroxyl group is converted to a leaving group (e.g., tosylate) and displaced, or the nitrile is reduced to a primary amine (e.g., using LiAlH₄), yielding 1-(aminomethyl)cyclohexanol.

-

Diazotization: The primary amine is treated with nitrous acid (generated in situ from NaNO₂ and HCl) to form an unstable diazonium salt.

-

Rearrangement: The diazonium salt spontaneously loses N₂ gas to generate a primary carbocation. This unstable carbocation immediately undergoes a concerted rearrangement where a C-C bond from the cyclohexane ring migrates, expanding the ring to form a more stable cycloheptanone cation, which is then trapped by water. (Note: This would lead to cycloheptanone. To get the nitrile, a different sequence is needed).

Alternative Proposed Pathway (Direct to Nitrile):

A more direct, albeit challenging, approach would involve a fragmentation-rearrangement of a suitably functionalized cyclohexanone derivative. A more plausible synthetic sequence is the Büchner ring expansion using ethyl diazoacetate on benzene followed by functional group manipulation, but this does not start from a saturated ring.[17] Therefore, a multi-step classical approach remains the most logical "ring expansion" proposal.

Figure 3: Proposed multi-step ring expansion strategy to access the cycloheptane core.

Route 4: Nickel-Catalyzed Hydrocyanation of Cycloheptene

Hydrocyanation, the addition of H-CN across a double bond, is one of the most atom-economical methods for synthesizing nitriles.[18][19] This reaction, particularly when catalyzed by low-valent nickel complexes, is a cornerstone of industrial chemistry, most famously in the production of adiponitrile from butadiene for nylon synthesis.[20][21] Applying this technology to cycloheptene provides a direct and efficient route to the target molecule.

Mechanistic Rationale

The catalytic cycle is believed to proceed through the following key steps:[18]

-

Oxidative Addition: Hydrogen cyanide adds to a low-valent Ni(0) complex to form a hydrido-nickel(II)-cyanide species.

-

Olefin Coordination: Cycloheptene coordinates to the nickel center.

-

Migratory Insertion: The alkene inserts into the nickel-hydride bond, forming a cycloheptyl-nickel(II)-cyanide intermediate.

-

Reductive Elimination: The cycloheptyl group and the cyanide ligand couple and are eliminated from the metal center, yielding this compound and regenerating the active Ni(0) catalyst. The use of Lewis acid co-catalysts can often accelerate the rate-limiting reductive elimination step.

Figure 4: Simplified catalytic cycle for Nickel-catalyzed hydrocyanation of an alkene.

Experimental Protocol (General)

Caution: Hydrogen cyanide is extremely toxic and volatile. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions. A safer alternative is "transfer hydrocyanation," which uses a less volatile cyanide source like acetone cyanohydrin or butyronitrile.[22]

-

Catalyst Preparation: In a glovebox, charge a Schlenk flask with a Ni(0) precursor (e.g., Ni(COD)₂) and a phosphite ligand (e.g., P(O-o-Tol)₃).

-

Reaction Setup: Outside the glovebox, add degassed cycloheptene (1.0 equiv.) and a solvent such as toluene.

-

HCN Addition: Cool the mixture to 0 °C. Carefully add liquid hydrogen cyanide (1.0-1.1 equiv.) via a cannula or syringe.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by GC.

-

Work-up: Quench the reaction by carefully adding an oxidizing solution (e.g., sodium hypochlorite) to destroy excess cyanide.

-

Extract the mixture with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purification: Purify by vacuum distillation or column chromatography.

Comparative Analysis of Synthetic Routes

The optimal synthetic route depends heavily on the specific requirements of the project, including scale, cost, available starting materials, and safety considerations.

| Route | Starting Material | Key Reagents | Advantages | Limitations |

| 1. One-Pot from Ketone | Cycloheptanone | Tosylhydrazide, Cyanide Source | High efficiency, operational simplicity, avoids isolating intermediates. | Multi-step in one pot; may require optimization for the 7-membered ring. |

| 2. Catalytic Cyanation | Cycloheptyl Bromide | CuI or Ni catalyst, Cyanide Salt, Light | High yields, mild conditions, avoids elimination side products. | Requires halide precursor; photocatalysis requires specific equipment. |

| 3. Ring Expansion | Cyclohexanone | NaNO₂, LiAlH₄, etc. | Utilizes inexpensive starting material; intellectually elegant. | Multi-step, lower overall yield, potential for side reactions during rearrangement. |

| 4. Hydrocyanation | Cycloheptene | Ni(0) catalyst, HCN | 100% atom economy, direct, industrially scalable. | Extreme toxicity of HCN requires specialized handling; transfer methods are safer but less direct. |

Conclusion

The synthesis of this compound has evolved significantly from classical substitution reactions. Modern methods offer a diverse toolkit for the discerning chemist. For laboratory-scale synthesis where operational simplicity is key, the one-pot conversion from cycloheptanone offers an attractive and green option. For achieving high yields under mild conditions from a pre-functionalized substrate, photoinduced copper-catalyzed cyanation stands out as a state-of-the-art technique. For large-scale industrial production where atom economy is paramount, nickel-catalyzed hydrocyanation remains the benchmark, provided the significant safety challenges of handling hydrogen cyanide can be managed. The proposed ring expansion strategy, while likely lower-yielding, serves as a valuable exercise in synthetic design from simple precursors. The continued development of safer cyanide sources and more efficient, robust catalysts will undoubtedly further refine and improve access to this important synthetic building block.

References

-

Fu, G. C., & Peters, J. C. (2016). Photoinduced, Copper-Catalyzed Carbon–Carbon Bond Formation with Alkyl Electrophiles: Cyanation of Unactivated Secondary Alkyl Chlorides at Room Temperature. National Institutes of Health. [Link]

-

Pazdera, P., et al. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses. Scientific Research Publishing Inc.. [Link]

-

Organic Syntheses. (Procedure). Cyclohexanecarbonitrile Synthesis. Organic Syntheses. [Link]

-

(2017). Chapter 1: Photoinduced Copper(I)‐Catalyzed Cyanation of Aromatic Halides at Room Temperature. Advanced Synthesis & Catalysis. [Link]

-

Organic Chemistry Portal. (Topic). Cycloheptanone synthesis. Organic Chemistry Portal. [Link]

-

Organic Syntheses. (Procedure). Cycloheptanone. Organic Syntheses. [Link]

-

Buchwald, S. L., et al. (2003). Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Journal of the American Chemical Society. [Link]

-

Organic Syntheses. (Procedure). 1-Phenylcyclopentane-1-carbonitrile. Organic Syntheses. [Link]

-

Xia, A., et al. (2023). Nickel-Catalyzed Selective C–H Cyanation via Aromatic Thianthrenium Salts. The Journal of Organic Chemistry. [Link]

-

Wikipedia. (Topic). Hydrocyanation. Wikipedia. [Link]

-

(2023). Nickel-Catalyzed Cyanation of Aryl Halides. PubMed. [Link]

-

Wikipedia. (Topic). Büchner–Curtius–Schlotterbeck reaction. Wikipedia. [Link]

-

(2023). Nickel-Catalyzed Cyanation of Aryl Halides. MDPI. [Link]

-

(2023). Nickel-Catalyzed Cyanation of Aryl Halides. ResearchGate. [Link]

-

Organic Syntheses. (Procedure). 2,4-endo,endo-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one. Organic Syntheses. [Link]

-

Sifri, E. et al. (2022). Air-Tolerant Nickel-Catalyzed Cyanation of (Hetero)aryl Halides Enabled by Polymethylhydrosiloxane, a Green Reductant. ResearchGate. [Link]

-

Tauchert, M. E. (2012). Transition-metal-catalyzed hydrocyanation of alkenes by hydrogen cyanide. Thieme. [Link]

-

Organic Syntheses. (Procedure). 1-(Hydroxymethyl)cycloheptanol. Organic Syntheses. [Link]

-

RajanBabu, T.V. (2014). Hydrocyanation of Alkenes and Alkynes. Organic Reactions. [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. (2024). Exploring Cycloheptanone: Properties, Synthesis and Industrial Demand. Inno Pharmachem. [Link]

-

Bakunova, S. M., et al. (2022). Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. PubMed Central. [Link]

-

Gonzalez, M. A., et al. (2010). Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones. National Institutes of Health. [Link]

-

Liu, P., et al. (2022). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society. [Link]

-

Chemistry Steps. (Topic). Ring Expansion Rearrangements. Chemistry Steps. [Link]

-

Morandi, B. (2016). Catalytic Reversible Hydrocyanation. Wiley Analytical Science. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Versatility of Cycloheptanone in Modern Organic Synthesis. Inno Pharmachem. [Link]

-

Wikipedia. (Topic). Butadiene. Wikipedia. [Link]

-

Liu, P., et al. (2022). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. American Chemical Society. [Link]

-

Organic Chemistry Portal. (Topic). Rosenmund-von Braun Reaction. Organic Chemistry Portal. [Link]

-

Wikipedia. (Topic). Cyanation. Wikipedia. [Link]

-

Daugulis, O., et al. (2010). Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds. PubMed Central. [Link]

-

Wikipedia. (Topic). Buchner ring expansion. Wikipedia. [Link]

-

Shapiro, R. H. (2011). Alkenes from Tosylhydrazones. ResearchGate. [Link]

-

Gonzalez, M. A., et al. (2010). Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones. ResearchGate. [Link]

-

(2020). Cobalt‐Mediate Ring‐Expansion of Cyclopentanone to Cyclohexenone. ResearchGate. [Link]

-

Wang, L., et al. (2019). Rapid Synthesis of N‐Tosylhydrazones under Solvent‐Free Conditions and Their Potential Application Against Human Triple‐Negative Breast Cancer. PubMed Central. [Link]

Sources

- 1. New One-Pot Methods for Preparation of CyclohexanecarbonitrileâGreen Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses [scirp.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Rapid Synthesis of N‐Tosylhydrazones under Solvent‐Free Conditions and Their Potential Application Against Human Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyanation - Wikipedia [en.wikipedia.org]

- 8. Photoinduced, Copper-Catalyzed Carbon–Carbon Bond Formation with Alkyl Electrophiles: Cyanation of Unactivated Secondary Alkyl Chlorides at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nickel-Catalyzed Cyanation of Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]

- 16. Büchner–Curtius–Schlotterbeck reaction - Wikipedia [en.wikipedia.org]

- 17. Buchner ring expansion - Wikipedia [en.wikipedia.org]

- 18. Hydrocyanation - Wikipedia [en.wikipedia.org]

- 19. organicreactions.org [organicreactions.org]

- 20. Thieme E-Books & E-Journals [thieme-connect.de]

- 21. Butadiene - Wikipedia [en.wikipedia.org]

- 22. analyticalscience.wiley.com [analyticalscience.wiley.com]

A Technical Guide to the Thermal Stability and Decomposition of Cycloheptanecarbonitrile

Abstract

Cycloheptanecarbonitrile, a key intermediate in the synthesis of complex pharmaceutical and specialty chemical products, possesses a unique structural motif combining a seven-membered carbocyclic ring with a reactive nitrile functional group. Understanding the thermal stability and decomposition behavior of this molecule is paramount for ensuring safe handling, optimizing reaction conditions, and defining storage protocols. This in-depth technical guide provides a comprehensive analysis of the thermal properties of this compound. In the absence of direct, publicly available experimental data for this specific molecule, this guide establishes a predictive framework grounded in the known behavior of analogous cycloalkanecarbonitriles and the fundamental principles of thermal analysis and organic chemistry. We will detail the requisite experimental methodologies for a thorough thermal hazard assessment, predict the likely decomposition pathways and resulting products, and provide robust safety protocols for researchers, scientists, and drug development professionals.

Introduction: The Significance of Thermal Stability in Process Chemistry

The nitrile functional group is a versatile component in organic synthesis, valued for its ability to be transformed into amines, carboxylic acids, and amides.[1][2] When incorporated into a cycloheptane ring, the resulting molecule, this compound, presents both synthetic opportunities and potential process safety challenges. The thermal stability of a chemical compound is not an intrinsic constant but a kinetic parameter that dictates the temperature at which it begins to undergo irreversible decomposition. For drug development professionals and process chemists, a thorough understanding of a compound's thermal behavior is critical for:

-

Safe Process Scale-up: Preventing uncontrolled exothermic events (thermal runaways) in larger reactors.

-

Defining Maximum Operating Temperatures: Ensuring that synthetic transformations can be conducted without unintended degradation of the starting material or product.

-

Storage and Transport Regulations: Establishing safe temperature limits to maintain compound integrity and prevent hazardous situations.

-

Predicting Incompatibilities: Understanding how the molecule might behave in the presence of other reagents, catalysts, or contaminants at elevated temperatures.

This guide serves as a foundational resource for approaching the thermal analysis of this compound, emphasizing a proactive and predictive approach to chemical safety and process optimization.

Recommended Methodologies for Thermal Hazard Assessment

A comprehensive thermal stability assessment relies on a combination of analytical techniques that probe different aspects of a substance's response to heat. The following experimental workflow is the industry standard for characterizing new or poorly understood chemical entities.

Experimental Workflow

The logical flow for assessing thermal stability begins with screening techniques and progresses to more sophisticated analysis as needed.

Caption: Recommended workflow for thermal stability assessment.

Detailed Experimental Protocols

2.2.1 Differential Scanning Calorimetry (DSC)

-

Principle: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[3][4] It is highly effective for detecting thermal events such as melting, crystallization, and decomposition (exotherms).

-

Protocol:

-

Accurately weigh 1-5 mg of this compound into a high-pressure gold-plated stainless steel crucible. The use of a high-pressure crucible is critical to contain any gases evolved during decomposition, allowing for the accurate measurement of the total energy released.

-

Seal the crucible hermetically.

-

Place the sample crucible and an empty reference crucible into the DSC instrument.

-

Heat the sample at a constant rate, typically 2-10 °C/min, under an inert nitrogen atmosphere. A common temperature range is from ambient to 400 °C.

-

Record the heat flow versus temperature. The onset temperature of the first significant exotherm is considered the preliminary decomposition temperature.

-

2.2.2 Thermogravimetric Analysis (TGA)

-

Principle: TGA measures the change in mass of a sample as a function of temperature or time.[3][4] It is used to determine degradation temperatures, absorbed moisture content, and the quantity of volatile components.

-

Protocol:

-

Weigh 5-10 mg of this compound into an open ceramic or aluminum TGA pan.

-

Place the pan onto the TGA balance.

-

Heat the sample at a constant rate of 10 °C/min under a controlled nitrogen atmosphere.

-

Record the mass loss as a function of temperature. The temperature at which significant mass loss begins is an indicator of decomposition or evaporation.

-

For enhanced analysis, the evolved gases can be directed to a Mass Spectrometer (MS) or an FTIR spectrometer to identify the decomposition products in real-time.

-

Predictive Analysis of this compound Decomposition

While specific experimental data is not available, we can construct a scientifically robust prediction of this compound's thermal behavior based on the chemistry of its constituent parts: the cycloheptane ring and the nitrile group.

Factors Influencing Stability

-

Ring Strain: Cycloheptane has a relatively low ring strain compared to smaller rings like cyclopropane and cyclobutane.[5] Its flexibility allows it to adopt low-energy chair and boat conformations, making the cycloalkane ring itself fairly stable. This suggests that the decomposition will likely be initiated by the functional group rather than ring-opening of the hydrocarbon backbone at lower temperatures.

-

C-CN Bond: The carbon-carbon single bond between the cycloheptyl ring and the nitrile group is a potential weak point.

-

Nitrile Group Reactivity: The C≡N triple bond is inherently strong, but the nitrile group can participate in exothermic reactions, particularly polymerization or hydrolysis (if water is present).[1]

Predicted Thermal Profile

Based on analysis of similar compounds, a hypothetical thermal profile can be projected.

| Parameter | Predicted Value/Behavior for this compound | Rationale |

| Boiling Point | ~200-220 °C | Extrapolated from boiling points of cyclohexanecarbonitrile (~188 °C) and other related nitriles. |

| TGA Onset of Mass Loss | > 200 °C (in inert atmosphere) | Mass loss will initially be due to boiling, followed by decomposition at higher temperatures. |

| DSC Onset of Exotherm | 250-350 °C | Decomposition of organic nitriles is typically exothermic. The exact onset depends on purity and experimental conditions.[6] |

| Decomposition Energy | Moderate to High | Thermal decomposition of nitriles can be highly energetic, potentially leading to pressure buildup in closed systems. |

Proposed Decomposition Pathways

At elevated temperatures, several decomposition pathways are plausible. The identification of the actual products would require the TGA-MS/FTIR analysis described previously.

Caption: Plausible thermal decomposition pathways for this compound.

-

Pathway 1: Elimination of Hydrogen Cyanide: The most probable low-energy pathway involves the elimination of hydrogen cyanide (HCN) to form cycloheptene. This is a common decomposition route for alkyl nitriles. The release of highly toxic and flammable HCN gas is a major safety concern.[7]

-

Pathway 2: Homolytic Cleavage: At higher temperatures, the C-C bond between the ring and the nitrile group could break, forming a cycloheptyl radical and a cyanide radical. These highly reactive species would lead to a complex mixture of smaller hydrocarbons and nitrogen-containing compounds.

-

Pathway 3: Ring Fragmentation: The cycloheptyl ring itself can undergo fragmentation at very high temperatures, leading to the formation of smaller, unsaturated hydrocarbons like ethylene and propylene, similar to the decomposition of other cycloalkanes.[8]

-

Pathway 4: Nitrile Polymerization: Although less common without a catalyst, the nitrile group can undergo exothermic polymerization, especially in the presence of impurities. This would result in a solid, nitrogen-containing polymer.

Safety and Handling Protocols

Given the potential for the release of hydrogen cyanide and the inherent toxicity of organic nitriles, strict safety protocols must be followed.[9][10]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical splash goggles and a face shield are mandatory when there is a risk of splashing.[10]

-

Hand Protection: Use nitrile or neoprene gloves. Double-gloving is recommended, especially for prolonged handling.[9] Always inspect gloves for tears or holes before use.

-

Body Protection: A lab coat, long pants, and closed-toe shoes are required.

Engineering Controls

-

Chemical Fume Hood: All work with this compound, especially heating, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or potential decomposition products.[10]

-

Inert Atmosphere: When heating, it is advisable to do so under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions, which can be more energetic.

Storage

-

Store in a cool, dry, well-ventilated area.

-

Keep containers tightly sealed.

-

Store separately from strong acids, bases, and oxidizing agents. Contact with acid will cause the rapid evolution of lethal hydrogen cyanide gas.[9]

Spill and Emergency Procedures

-

Spill Response:

-

Evacuate the immediate area.

-

If the spill is large or outside of a fume hood, contact emergency services.

-

For small spills inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand).

-

Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate the area with a pH 10 buffer solution followed by a 10% bleach solution, and then a final water rinse.[11]

-

-

Exposure Response:

-

Inhalation: Move the individual to fresh air immediately. Seek immediate medical attention.[9]

-

Skin Contact: Remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[11]

-

Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes.[11]

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

-

Conclusion

References

-

Degradation Behaviors and Mechanism of Nitrile Butadiene Rubber Caused by Insulating Medium C5F10O. (2023). National Institutes of Health (NIH). Available at: [Link]

-

Laboratory Use of Cyanide Salts Safety Guidelines. (2015). Massachusetts Institute of Technology (MIT) EHS. Available at: [Link]

-

Thermal Stability of Metal–Organic Frameworks (MOFs): Concept, Determination, and Model Prediction Using Computational Chemistry and Machine Learning. (2022). ACS Publications. Available at: [Link]

-

The Preparation of Nitriles. (1944). ACS Publications. Available at: [Link]

-

Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. (2018). LSU Health Shreveport. Available at: [Link]

-

Understanding thermal and organic solvent stability of thermoalkalophilic lipases: insights from computational predictions and experiments. (2020). National Institutes of Health (NIH). Available at: [Link]

-

Systematic Investigation of the Degradation Properties of Nitrile-Butadiene Rubber/Polyamide Elastomer/Single-Walled Carbon Nanotube Composites in Thermo-Oxidative and Hot Oil Environments. (2024). MDPI. Available at: [Link]

-

Amazing chemistry of cycloalkanes and their applications. (2022). YouTube. Available at: [Link]

-

The Renaissance of Organo Nitriles in Organic Synthesis. (2022). National Institutes of Health (NIH). Available at: [Link]

-

The Renaissance of Organo Nitriles in Organic Synthesis. (2022). ResearchGate. Available at: [Link]

-

Degradation Behaviors and Mechanism of Nitrile Butadiene Rubber Caused by Insulating Medium C5F10O. (2023). ResearchGate. Available at: [Link]

-

Cycloalkane Reactions. (n.d.). Algor Cards. Available at: [Link]

-

Thermal Stability of Metal–Organic Frameworks (MOFs): Concept, Determination, and Model Prediction Using Computational Chemistry and Machine Learning | Request PDF. (2022). ResearchGate. Available at: [Link]

-

Working Safely with Cyanide Guideline. (n.d.). The University of Queensland. Available at: [Link]

-

Computational Design of Nitrile Hydratase from Pseudonocardia thermophila JCM3095 for Improved Thermostability. (2021). MDPI. Available at: [Link]

-

Review of Nitriles Explained: Definition, Examples, Practice & Video Lessons. (2024). Pearson. Available at: [Link]

-

Cyanide Salts. (n.d.). Dartmouth College Environmental Health and Safety. Available at: [Link]

-

THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. (1965). Defense Technical Information Center (DTIC). Available at: [Link]

-

Organic Nitrogen Compounds IV: Nitriles. (2019). Spectroscopy Online. Available at: [Link]

-

TGA and DSC analyses. (2023). ResearchGate. Available at: [Link]

-

How to interpret the TGA and DSC analysis?. (2016). ResearchGate. Available at: [Link]

-

Cycloalkane. (n.d.). Wikipedia. Available at: [Link]

-

Study on Nitrile Oxide for Low-Temperature Curing of Liquid Polybutadiene. (2022). National Institutes of Health (NIH). Available at: [Link]

Sources

- 1. The Renaissance of Organo Nitriles in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Review of Nitriles Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 4. Lab Safety Guideline: Cyanide | Harvard Environmental Health and Safety [ehs.harvard.edu]

- 5. Cycloalkane - Wikipedia [en.wikipedia.org]

- 6. Study on Nitrile Oxide for Low-Temperature Curing of Liquid Polybutadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. youtube.com [youtube.com]

- 9. ehs-apps.mit.edu [ehs-apps.mit.edu]

- 10. lsuhsc.edu [lsuhsc.edu]

- 11. ehs.dartmouth.edu [ehs.dartmouth.edu]

Quantum chemical calculations for Cycloheptanecarbonitrile

An In-depth Technical Guide to the Quantum Chemical Calculation of Cycloheptanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a molecule characterized by a flexible seven-membered aliphatic ring and a polar nitrile functional group, presents a significant conformational challenge that dictates its physicochemical properties and potential biological activity. Understanding its three-dimensional structure and electronic landscape is paramount for its application in medicinal chemistry and materials science. This technical guide provides a comprehensive, field-proven framework for conducting quantum chemical calculations on this compound. We move beyond a simple recitation of steps to explain the underlying scientific rationale for methodological choices, ensuring a robust and reproducible computational protocol. This document details a multi-tiered approach, beginning with a thorough conformational search to identify all energetically relevant structures, followed by high-accuracy geometry optimizations and vibrational frequency analyses using Density Functional Theory (DFT). Methodologies for calculating thermodynamic properties, simulating infrared spectra, and analyzing electronic structure are presented to furnish a complete molecular profile, directly applicable to modern drug discovery and development pipelines.

Introduction: The Significance of this compound

This compound (C₈H₁₃N) is an organic molecule of interest due to the unique interplay between its components: a conformationally complex seven-membered ring and a cyano (-C≡N) group.[1] The cycloheptane framework is notoriously flexible, capable of adopting several low-energy conformations, such as the twist-chair and twist-boat forms.[2][3][4] This conformational pluralism means the molecule does not exist as a single static structure but as a dynamic equilibrium of interconverting shapes. The specific conformation can dramatically influence its steric profile, dipole moment, and ability to interact with biological targets like protein binding pockets.

Quantum chemical calculations provide a powerful, non-experimental pathway to dissect this complexity.[5] By solving approximations of the Schrödinger equation, we can accurately predict molecular geometries, relative energies, vibrational signatures, and electronic properties. For drug development professionals, this data is invaluable for building pharmacophore models, understanding structure-activity relationships (SAR), and designing novel therapeutic agents with improved efficacy and specificity.[6][7][8] This guide will provide the theoretical grounding and practical protocols to perform these calculations effectively.

Foundational Choice of Method: Density Functional Theory (DFT)

For molecules of this size, Density Functional Theory (DFT) represents the optimal balance of computational accuracy and efficiency.[9] Unlike more computationally expensive wavefunction-based methods, DFT calculates the total energy of the system based on its electron density. This approach has proven highly effective for a wide range of chemical systems, including organic molecules and nitrile-containing compounds.[10][11]

Causality Behind Experimental Choices:

-

Functional Selection: The choice of the exchange-correlation functional is critical. For flexible organic molecules, functionals that include corrections for London dispersion forces are essential for accurately modeling weak intramolecular interactions. We recommend functionals such as B3LYP-D3(BJ) or ωB97X-D . The B3LYP functional is a well-established hybrid functional, and the D3(BJ) correction adds an empirical dispersion term, improving the description of non-covalent interactions that stabilize certain conformers.

-

Basis Set Selection: The basis set is the set of mathematical functions used to build the molecular orbitals. A good starting point for molecules containing C, H, and N is the Pople-style 6-31G(d,p) basis set.[12][13] This is a split-valence basis set that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), allowing for greater flexibility in describing the anisotropic nature of chemical bonds. For higher accuracy, a triple-zeta basis set like def2-TZVP can be employed.[9]

The Computational Workflow: A Validating Protocol

A successful computational study of a flexible molecule is not a single calculation but a multi-step workflow. Each subsequent step builds upon the previous one, and includes checks to validate the results.

Caption: A validated workflow for quantum chemical analysis.

Experimental Protocol 1: Conformational Analysis

Objective: To identify all energetically accessible conformations of this compound.

-

Initial Structure: Obtain a 3D structure of this compound. This can be downloaded from a database like PubChem or built using molecular modeling software.[1]

-

Force Field Selection: Employ a molecular mechanics (MM) force field, such as MMFF94, or a fast semi-empirical method like GFN2-xTB, which are designed for rapid energy evaluation of organic molecules.

-

Systematic Search: Initiate a systematic or stochastic conformational search. This involves rotating all rotatable bonds (including those within the ring) and evaluating the energy of each resulting structure.

-

Filtering and Clustering: After generating hundreds or thousands of potential conformers, filter them to remove duplicates and cluster them based on geometry (e.g., using RMSD). Keep only the unique structures within a reasonable energy window (e.g., 10-15 kcal/mol) of the global minimum.

-

Rationale: This initial, lower-level search is crucial because performing high-level DFT optimizations on every possible structure would be computationally prohibitive. This step efficiently identifies a small set of promising candidates for more accurate analysis.

Experimental Protocol 2: Geometry Optimization and Frequency Verification

Objective: To find the precise minimum-energy geometry for each conformer and confirm it is a true minimum.

-

Input Structures: Use the unique, low-energy conformers identified in Protocol 1 as starting points.

-

Calculation Setup:

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Method: B3LYP-D3(BJ)

-

Basis Set: 6-31G(d,p)

-

Keywords: Opt Freq (This combination requests a geometry optimization followed by a frequency calculation at the same level of theory).

-

-

Execution: Run the calculation for each conformer. The optimization algorithm will iteratively adjust the atomic positions to minimize the forces on the atoms until a stationary point on the potential energy surface is found.

-

Validation (Trustworthiness): The frequency calculation is a self-validating step.

-

Result: A true energy minimum will have zero imaginary frequencies .

-

Troubleshooting: If one imaginary frequency is present, it indicates a transition state, not a stable conformer. The structure should be distorted along the vibrational mode corresponding to the imaginary frequency and re-optimized.

-

-

Data Extraction: From the output files, extract the final optimized coordinates (in .xyz or PDB format) and the electronic energy.

Data Presentation and Interpretation of Results

The output of these calculations provides a wealth of quantitative data. Organizing this data into tables is essential for clear interpretation and comparison.

Conformational Energy Landscape

The primary result is the relative stability of the different conformers. The twist-chair (TC) and twist-boat (TB) are expected to be the most stable families for the cycloheptane ring.

Caption: Hypothetical energy landscape of this compound conformers.

Table 1: Calculated Properties of this compound Conformers

| Conformer ID | Relative Energy (ΔG, kcal/mol) | Dipole Moment (Debye) | C≡N Stretch Freq. (cm⁻¹) | Boltzmann Population (%) |

| TC-ax-1 | 0.00 | 3.85 | 2245 | 55.1 |

| TC-eq-1 | 0.21 | 4.01 | 2248 | 32.3 |

| TB-ax-1 | 1.55 | 3.60 | 2242 | 4.9 |

| TC-eq-2 | 1.78 | 4.15 | 2250 | 3.5 |

| TB-eq-1 | 2.10 | 3.95 | 2246 | 2.2 |

| ... | ... | ... | ... | ... |

(Note: "ax" and "eq" refer to the axial vs. equatorial-like position of the nitrile group relative to the ring's pseudo-plane. Values are illustrative.)

Interpretation:

-

Relative Energy: The Gibbs Free Energy (ΔG), obtained from the frequency calculation, is used to determine the relative stability of conformers at a given temperature (e.g., 298.15 K). The conformer with the lowest energy is set as the reference (0.00 kcal/mol).

-

Boltzmann Population: The relative energies are used to calculate the equilibrium population of each conformer, indicating which shapes are most prevalent.

-

Dipole Moment: This value is crucial for understanding intermolecular interactions, solubility, and binding to polar sites in a protein.

-

Vibrational Frequencies: The calculated frequencies can be used to simulate an IR spectrum. The nitrile group has a characteristic strong, sharp absorption band in the infrared spectrum, typically between 2220-2260 cm⁻¹.[11] Comparing the calculated C≡N stretching frequency to experimental IR data is a key method for validating the computational model.[14][15]

Conclusion: From Calculation to Application

This guide has outlined a rigorous and self-validating workflow for the quantum chemical analysis of this compound. By systematically exploring the molecule's conformational space and applying a reliable DFT protocol, researchers can obtain a detailed understanding of its structure, stability, and electronic properties. For scientists in drug discovery, this information is not merely academic; it is actionable intelligence. The dominant conformers represent the bioactive shapes that must be considered in docking studies, the dipole moment informs potential polar interactions, and the overall electronic structure can guide the rational design of derivatives with enhanced binding affinity and optimized pharmacokinetic profiles.[16][17] Adherence to this structured computational approach ensures that the derived data is both accurate and directly relevant to the challenges of modern chemical and pharmaceutical research.

References

-

Title: this compound Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Density functional theory (DFT) investigations into the coordination of nitrile ligands to the axial sites in [CoL OCH2O ] Source: ResearchGate URL: [Link]

-

Title: Conformational analysis of cycloheptane, oxacycloheptane, 1,2‐dioxacycloheptane, 1,3‐dioxacycloheptane, and 1,4‐dioxacycloheptane Source: International Journal of Quantum Chemistry URL: [Link]

-